molecular formula C9H5NS2 B576561 Thieno[2,3-g][1,3]benzothiazole CAS No. 13394-20-2

Thieno[2,3-g][1,3]benzothiazole

Cat. No.: B576561
CAS No.: 13394-20-2
M. Wt: 191.266
InChI Key: ZVHYUWAOAKDBHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-g][1,3]benzothiazole is a fused heterocyclic compound comprising a benzene ring fused to a thiophene moiety and a thiazole ring. This structure confers unique electronic and steric properties, making it a promising scaffold in medicinal chemistry and materials science.

Properties

CAS No.

13394-20-2

Molecular Formula

C9H5NS2

Molecular Weight

191.266

IUPAC Name

thieno[2,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H5NS2/c1-2-8-6(3-4-11-8)9-7(1)10-5-12-9/h1-5H

InChI Key

ZVHYUWAOAKDBHV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CS2)C3=C1N=CS3

Synonyms

Thieno[2,3-g]benzothiazole (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Pyrrolo[2,1-b][1,3]benzothiazole
  • Structure : Features a pyrrole ring fused to a benzothiazole system.
  • Synthesis : Typically synthesized via cyclization reactions using α-halo carbonyl compounds. Reaction conditions (e.g., temperature >220°C) significantly influence yields and product distribution .
  • Key Differences: The replacement of a thiophene ring with pyrrole alters electronic properties, reducing sulfur-mediated reactivity compared to thieno[2,3-g][1,3]benzothiazole.
Thieno[2,3-b]pyridines
  • Structure : Contains a pyridine ring fused to a thiophene.
  • Synthesis : Relies on α-halo carbonyl compounds for intramolecular cyclization. Bulky substituents at the aryl position hinder ring closure .
  • Key Differences : The pyridine ring introduces basicity and hydrogen-bonding capabilities absent in benzothiazole derivatives.
Benzo[1,2,3]dithiazole
  • Structure : Replaces the 2-position carbon in benzothiazole with sulfur.
  • Synthesis : Requires high-temperature reactions (235 ± 5°C) for optimal yields of 1,3-benzodithiole-2-thione .
  • Key Differences : The additional sulfur atom enhances electron-withdrawing effects and redox activity .

Pharmacological Activity

Antitumor Activity

Comparative studies highlight substituent-dependent cytotoxicity:

Compound Class IC50 (µmol L⁻¹) Cancer Cell Lines Tested Key Substituents Reference
Pyrrolo[2,1-b][1,3]benzothiazole 3.20–4.50 MCF-7, A549, HeLa p-Fluorophenyl, thiophene
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one 3.20–3.89 MCF-7, A549, HeLa p-Fluorophenyl
This compound* N/A N/A Hypothesized: Electron-withdrawing groups

Note: Direct data on this compound is sparse. Analogues like pyrrolo[2,1-b][1,3]benzothiazole suggest that electron-withdrawing substituents (e.g., halogens) enhance cytotoxicity .

Antioxidant Activity

Pyrrolo[2,1-b][1,3]benzothiazole derivatives exhibit potent lipid peroxidation inhibition:

Compound Inhibition (%) Reference
9d 90.4
7d 92.8
Trolox (Control) 89.5

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